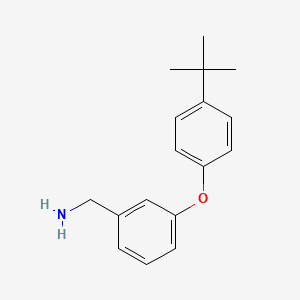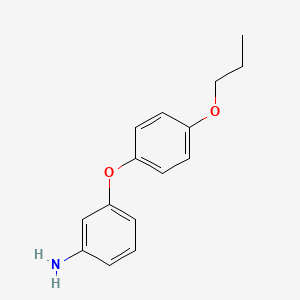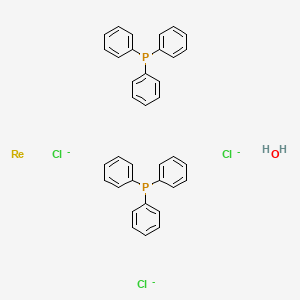
Rhenium;triphenylphosphane;trichloride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium;triphenylphosphane;trichloride;hydrate is a coordination compound that includes rhenium, triphenylphosphane, and trichloride, with water molecules as part of its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhenium;triphenylphosphane;trichloride;hydrate typically involves the reaction of rhenium trichloride with triphenylphosphane in the presence of a suitable solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. The resulting product is then crystallized from the solution to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium;triphenylphosphane;trichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(I) complexes. Substitution reactions can result in a variety of rhenium complexes with different ligands.
Applications De Recherche Scientifique
Rhenium;triphenylphosphane;trichloride;hydrate has several scientific research applications:
Mécanisme D'action
The mechanism by which rhenium;triphenylphosphane;trichloride;hydrate exerts its effects involves coordination chemistry principles. The rhenium center can undergo various oxidation and reduction reactions, facilitating catalytic processes. The triphenylphosphane ligands stabilize the rhenium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium;triphenylphosphane;trichloride: Similar in structure but with ruthenium instead of rhenium.
Osmium;triphenylphosphane;trichloride: Another analogous compound with osmium.
Uniqueness
Rhenium;triphenylphosphane;trichloride;hydrate is unique due to the specific properties of rhenium, such as its high atomic number and ability to form stable complexes in multiple oxidation states. This makes it particularly useful in applications requiring robust and versatile catalysts .
Propriétés
Formule moléculaire |
C36H32Cl3OP2Re-3 |
|---|---|
Poids moléculaire |
835.1 g/mol |
Nom IUPAC |
rhenium;triphenylphosphane;trichloride;hydrate |
InChI |
InChI=1S/2C18H15P.3ClH.H2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;3*1H;1H2;/p-3 |
Clé InChI |
KRMDFQJQKYDFKQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-].[Cl-].[Cl-].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)

![Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)
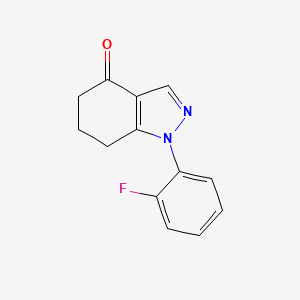
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
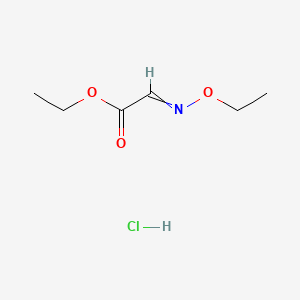
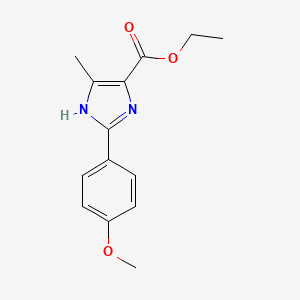

![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
